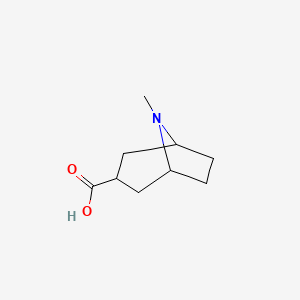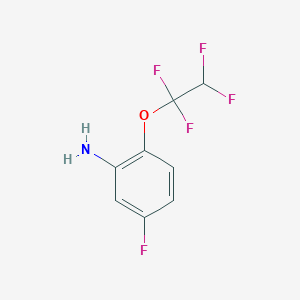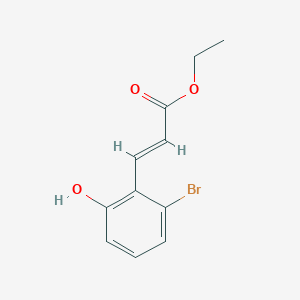
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate (EBHA) is a synthetic compound commonly used in laboratory research. It is a versatile compound with a wide range of applications, from organic chemistry to biochemistry and physiology. EBHA is a brominated phenyl acrylate derivative, which gives it several advantageous characteristics. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for EBHA.
科学研究应用
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in metal-catalyzed reactions. It is also used in biochemistry and physiology research, as it can be used to modify proteins, peptides, and other biomolecules.
作用机制
The mechanism of action of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is based on its brominated phenyl acrylate structure. The bromine atom is electron-withdrawing, which gives Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate a higher electron density than other acrylate compounds. This allows Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate to interact more strongly with other molecules, making it a useful reagent and catalyst in organic synthesis.
Biochemical and Physiological Effects
The effects of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate on biochemical and physiological processes are not yet fully understood. However, research has shown that Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate can be used to modify proteins, peptides, and other biomolecules, and it has been used in studies of enzyme inhibition and drug design. Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate has also been used in studies of cell signaling pathways and gene expression.
实验室实验的优点和局限性
The main advantage of using Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate in laboratory experiments is its versatility. It can be used in a wide range of organic synthesis reactions, and it can also be used to modify proteins, peptides, and other biomolecules. Additionally, Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is relatively easy to synthesize and is available commercially. The main limitation of using Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is that it is a brominated phenyl acrylate, which means it can be toxic and irritating if not handled properly.
未来方向
The potential future directions for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate are numerous. It could be used in further studies of enzyme inhibition and drug design, as well as in studies of cell signaling pathways and gene expression. Additionally, Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate could be used in the development of new synthetic methods, such as the synthesis of complex molecules. Finally, Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate could be used in the development of new materials, such as polymers and nanomaterials.
合成方法
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate can be synthesized using a variety of methods. The most common method is a three-step reaction sequence involving the reaction of 2-bromo-6-hydroxybenzaldehyde with acetic anhydride, followed by the addition of ethyl acetate and sodium ethoxide, and then the addition of acetic acid. This method produces a high yield of pure Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate.
属性
IUPAC Name |
ethyl (E)-3-(2-bromo-6-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7,13H,2H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVDMQDBSGSBLO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3-(2-bromo-6-hydroxyphenyl)acrylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

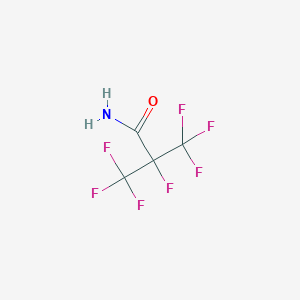
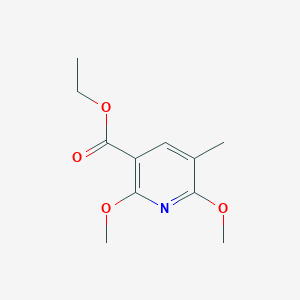



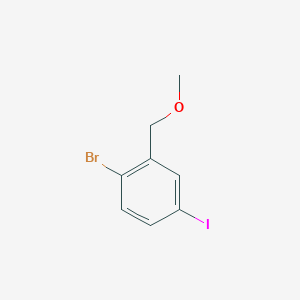

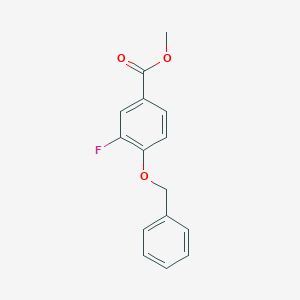
![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)

![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)
